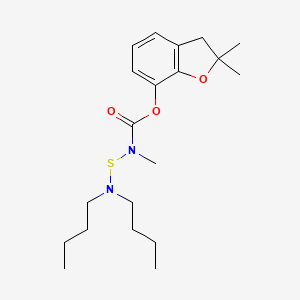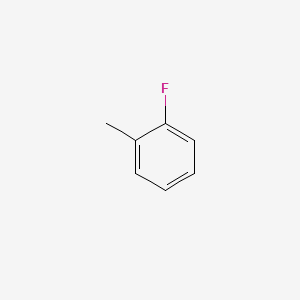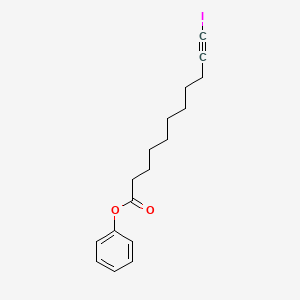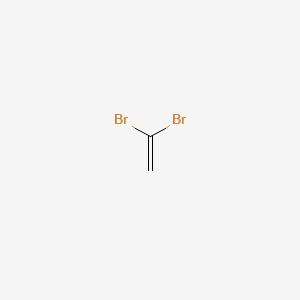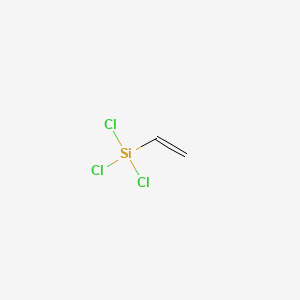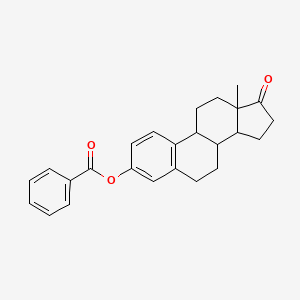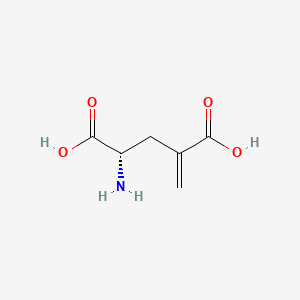
4-Methylene-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylene-L-glutamic acid is the L-enantiomer of 4-methyleneglutamic acid. It is a non-proteinogenic L-alpha-amino acid and a 4-methyleneglutamic acid. It is a conjugate acid of a 4-methylene-L-glutamate(1-). It is an enantiomer of a 4-methylene-D-glutamic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives of 4-Methylene-L-glutamic acid
The scientific applications of 4-Methylene-L-glutamic acid primarily revolve around its role in synthesis and derivative formation. A study highlights the enantioselective synthesis of new 4-substituted glutamic acid derivatives, such as 4-phosphinomethyl and 4-carboxymethyl derivatives, starting from (2S)-N-Boc-tert-butyl-4-methylene glutamate (Wehbe et al., 2004). Another research demonstrates the synthesis of analogs of the neurotransmitter glutamic acid by executing a Heck reaction on 4-methylene glutamic acid analogs, showcasing the high regio- and stereoselectivity in forming trisubstituted olefin derivatives (Sauvagnat et al., 2001). This process underpins the formation of glutamic acid derivatives crucial in neurological studies.
Biomedical and Biochemical Applications
4-Methylene-L-glutamic acid and its derivatives play a significant role in biochemical and biomedical research. The identification of 4-carboxyglutamate sites is crucial in understanding blood coagulation and the binding of calcium ions, and its modification is linked to diseases like osteoporosis and atherosclerosis. Machine learning models have been developed to predict 4-carboxyglutamate sites, underscoring the biological importance of this modification (Shah & Khan, 2020). Additionally, the synthesis of a novel ligand based on a glutamic acid skeleton has shown promising results in bioanalytical time-resolved luminescence microscopy, indicating the potential of glutamic acid derivatives in advanced imaging and analytical techniques (Weibel et al., 2004).
Environmental and Industrial Applications
Beyond biomedical research, 4-Methylene-L-glutamic acid and its derivatives have been explored for their environmental and industrial potential. The compound has been evaluated as an additive for improving the thermal stability and electrochemical activity of all-vanadium redox flow batteries, indicating its utility in energy storage technologies (Liang et al., 2013). Furthermore, the environmental comparison of biobased chemicals from glutamic acid with their petrochemical equivalents illustrates the role of glutamic acid derivatives in promoting sustainable and eco-friendly chemical production (Lammens et al., 2011).
Eigenschaften
CAS-Nummer |
16804-57-2 |
|---|---|
Produktname |
4-Methylene-L-glutamic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
RCCMXKJGURLWPB-BYPYZUCNSA-N |
Isomerische SMILES |
C=C(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



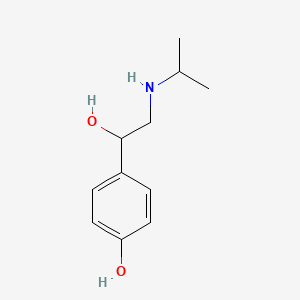
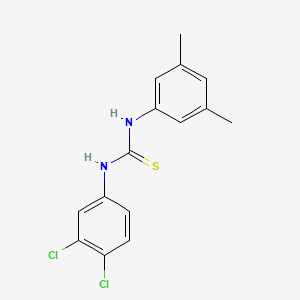
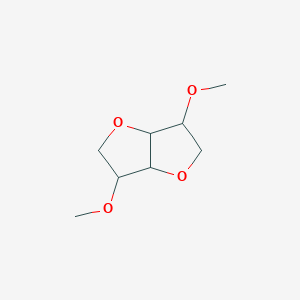
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)
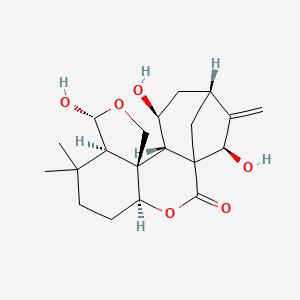
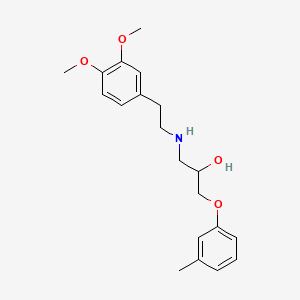
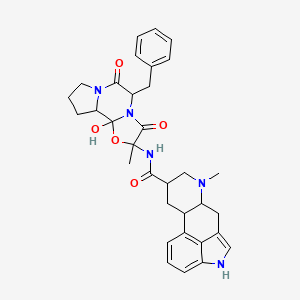
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)
